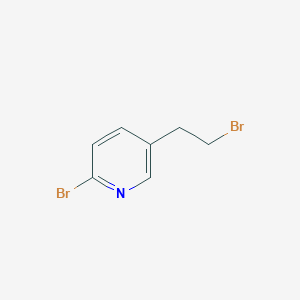
4-Chloro-3-isothiocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-isothiocyanatopyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an isothiocyanate group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-chloropyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-isothiocyanatopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Addition Reactions: Reagents such as primary amines (RNH2) or secondary amines (R2NH) are used under mild conditions.
Major Products Formed:
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Pyridines: Formed by nucleophilic substitution at the 4-position.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-3-isothiocyanatopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized pyridines .
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-Chloro-3-isothiocyanatopyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyridine: Lacks the isothiocyanate group and has different reactivity and applications.
3-Isothiocyanatopyridine: Lacks the chlorine atom at the 4-position, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-3-isothiocyanatopyridine is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .
Eigenschaften
Molekularformel |
C6H3ClN2S |
|---|---|
Molekulargewicht |
170.62 g/mol |
IUPAC-Name |
4-chloro-3-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-2-8-3-6(5)9-4-10/h1-3H |
InChI-Schlüssel |
TWBZZNKBGURCLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















